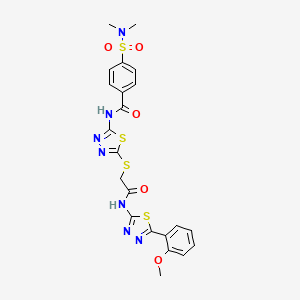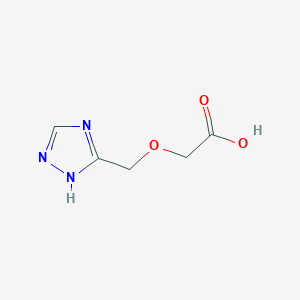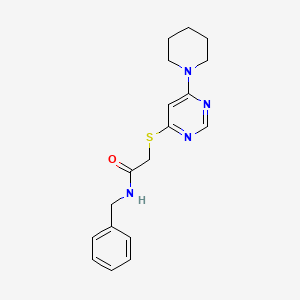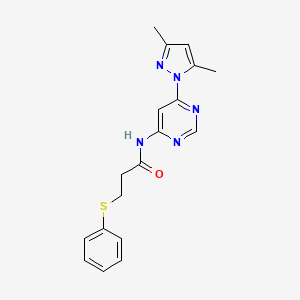![molecular formula C10H7F3N2O2S B2452093 Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 439095-90-6](/img/structure/B2452093.png)
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C10H7F3N2O2S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
Trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate”, have been synthesized for use in the agrochemical and pharmaceutical industries . The synthesis of these compounds has been made possible by the development of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” is defined by its molecular formula C10H7F3N2O2S . The exact structure would require more specific data such as NMR or X-ray crystallography results.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate” are not fully detailed in the available resources. Its molecular weight is 276.2349896 .Applications De Recherche Scientifique
Tumor Cell Growth Inhibition
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been synthesized and evaluated for its potential in inhibiting the growth of tumor cells. Studies have shown that its derivatives, particularly those with (hetero)arylethynyl groups, display significant inhibitory activity against various human tumor cell lines. The mechanism involves alterations in cell cycle distribution and induction of apoptosis in specific cancer cell lines like NCI-H460 (Queiroz et al., 2011).
Fluorescence Studies and Drug Delivery
This compound's photophysical properties, including absorption and fluorescence, have been extensively studied. Its derivatives have shown promising solvatochromic behavior and fluorescence quantum yields, making them potential candidates for drug delivery applications. They have been successfully incorporated into lipid membranes and nanoliposome formulations, indicating their suitability for future drug delivery systems (Carvalho et al., 2013).
Synthesis and Antitumoral Activities
Various derivatives of this compound have been synthesized and their antitumoral activities evaluated. By using palladium-catalyzed C-N Buchwald-Hartwig coupling, researchers were able to prepare novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines with promising antitumoral properties. These derivatives showed significant inhibitory effects against breast adenocarcinoma, melanoma, and non-small cell lung cancer cell lines (Queiroz et al., 2010).
Anti-Hepatocellular Carcinoma Activity
Further research has also been conducted on the anti-hepatocellular carcinoma (HCC) activity of this compound's derivatives. The presence of amino groups linked to a benzene moiety emerged as a crucial element for anti-HCC activity, with some compounds showing potent effects against human HepG2 cells without observed hepatotoxicity. This research provides valuable insights into potential therapeutic applications for HCC treatment (Abreu et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2S/c1-17-9(16)8-6(14)7-5(18-8)2-4(3-15-7)10(11,12)13/h2-3H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVPHKLSIODOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoxazole, 6-fluoro-2-[(2-fluoroethyl)thio]-](/img/structure/B2452011.png)


![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2452014.png)


![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2452021.png)


![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)

![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoro-ethanesulfinyl)-phenyl]-[1,3,2]dioxaborolane](/img/structure/B2452032.png)
